molecular formula C25H20ClN3O4 B2569600 N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894910-72-6

N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2569600
CAS No.: 894910-72-6
M. Wt: 461.9
InChI Key: WHRKKBUNODGMOM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H20ClN3O4 and its molecular weight is 461.9. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, including compounds with chlorophenyl and methoxybenzoyl groups, highlights their potential in photovoltaic applications and ligand-protein interactions. These compounds have been studied for their light harvesting efficiency and non-linear optical activity, suggesting potential use in dye-sensitized solar cells (DSSCs). Moreover, molecular docking studies have been conducted to understand their binding interactions with proteins like Cyclooxygenase 1 (COX1), indicating their relevance in bioactive research and drug design processes (Mary et al., 2020).

Antibacterial Applications

Derivatives of acetamide compounds, specifically those incorporating 1,3,4-oxadiazole and naphthyridin groups, have been synthesized and tested for their antibacterial activity. These studies demonstrate the potential of such compounds to act as effective antibacterial agents, thereby highlighting a critical area of research for the development of new antimicrobial drugs (Ramalingam et al., 2019).

Environmental and Toxicological Research

Research on chloroacetamide herbicides and their metabolism provides insight into environmental and toxicological aspects of related compounds. Studies have focused on how these compounds are metabolized in human and rat liver microsomes, offering valuable information on their environmental impact and potential risks. Such research is crucial for understanding the safety and ecological consequences of widespread chemical use (Coleman et al., 2000).

Structural Studies and Drug Design

Investigations into the structural aspects of similar acetamide derivatives, including their co-crystal formation and salt derivatives, provide foundational knowledge for drug design and development. These studies can help determine the physical and chemical properties of these compounds, which is essential for designing drugs with optimal efficacy and stability (Karmakar et al., 2009).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-15-6-11-20-24(32)21(23(31)16-7-9-19(33-2)10-8-16)13-29(25(20)27-15)14-22(30)28-18-5-3-4-17(26)12-18/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRKKBUNODGMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.